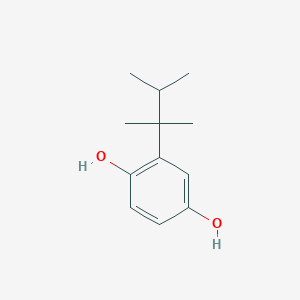
2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, specifically in the para position, and a 2,3-dimethylbutan-2-yl substituent. This compound is a derivative of hydroquinone, which is known for its applications in various fields such as photography, medicine, and cosmetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of hydroquinone with 2,3-dimethylbutane under acidic conditions. The reaction typically proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled temperatures, and pressures to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in dermatological treatments.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can affect cellular processes. The compound may also interact with enzymes and proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
Hydroquinone (benzene-1,4-diol): Lacks the 2,3-dimethylbutan-2-yl substituent.
Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups in the meta position.
Uniqueness
2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol is unique due to the presence of the 2,3-dimethylbutan-2-yl substituent, which can influence its chemical reactivity and physical properties. This structural feature can enhance its stability and solubility compared to other dihydroxybenzenes .
特性
CAS番号 |
917838-84-7 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
2-(2,3-dimethylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H18O2/c1-8(2)12(3,4)10-7-9(13)5-6-11(10)14/h5-8,13-14H,1-4H3 |
InChIキー |
HEQLCAFIYZVZCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)C1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
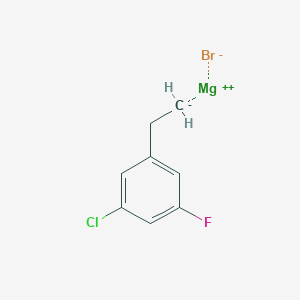
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
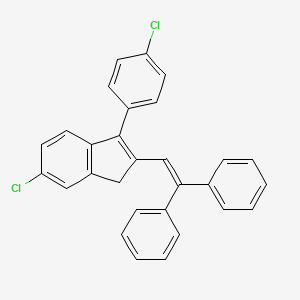

![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
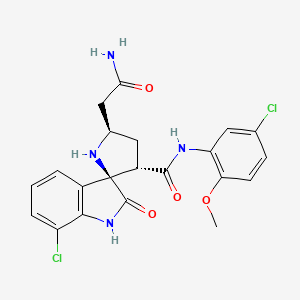
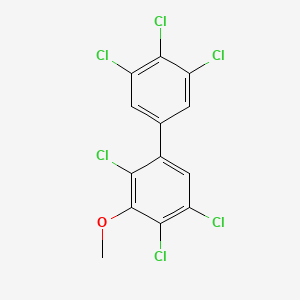
![3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12627311.png)
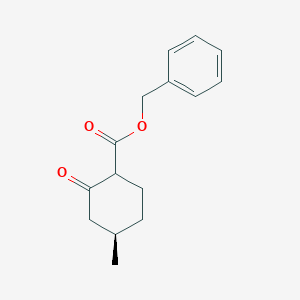
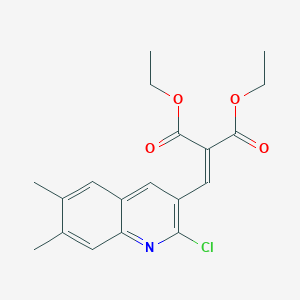
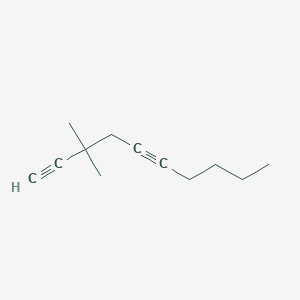
![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)

